2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one
CAS No.: 124656-61-7
Cat. No.: VC0040677
Molecular Formula: C23H21N3O2S
Molecular Weight: 403.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124656-61-7 |
|---|---|
| Molecular Formula | C23H21N3O2S |
| Molecular Weight | 403.5 |
| IUPAC Name | 2-amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one |
| Standard InChI | InChI=1S/C23H21N3O2S/c24-18-10-11-21-17(22(18)27)12-16-8-4-5-9-20(16)26(21)23(28)19(25)14-29-13-15-6-2-1-3-7-15/h1-12,19H,13-14,24-25H2 |
| SMILES | C1=CC=C(C=C1)CSCC(C(=O)N2C3=CC=CC=C3C=C4C2=CC=C(C4=O)N)N |
Introduction
2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one is a synthetic compound belonging to the acridine family, characterized by its unique structure that integrates both an acridine core and a side chain featuring a benzylsulfanyl group. This compound is primarily synthesized in laboratory settings as part of research into novel pharmaceuticals or bioactive agents .
Synthesis and Analysis
The synthesis of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one typically involves multi-step organic reactions. These processes often require specific conditions such as controlled temperature, pH adjustments, and the use of catalysts to optimize yields. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress and purity of the reactions.
Scientific Uses
The primary applications of this compound include research into novel pharmaceuticals and bioactive agents. It is often studied in the context of medicinal chemistry to explore its potential biological activities.
Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 404.14272 | 192.8 |
| [M+Na]+ | 426.12466 | 206.7 |
| [M+NH4]+ | 421.16926 | 200.6 |
| [M+K]+ | 442.09860 | 196.6 |
| [M-H]- | 402.12816 | 198.7 |
| [M+Na-2H]- | 424.11011 | 200.2 |
| [M]+ | 403.13489 | 196.9 |
| [M]- | 403.13599 | 196.9 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume